molecular formula C22H15F3N2S B11545839 4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11545839
M. Wt: 396.4 g/mol
InChI Key: GLCBPZOMMPSPLO-UHFFFAOYSA-N
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Description

4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a biphenyl group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to its combination of a biphenyl group, a trifluoromethyl group, and a thiazole ring. This unique structure imparts specific physical and chemical properties that make it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C22H15F3N2S

Molecular Weight

396.4 g/mol

IUPAC Name

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H15F3N2S/c23-22(24,25)18-7-4-8-19(13-18)26-21-27-20(14-28-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H,26,27)

InChI Key

GLCBPZOMMPSPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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